6-Tosyl-2-oxa-6-azaspiro[3.3]heptane
Overview
Description
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a bicyclic amine that contains a spirocyclic ring system, making it a unique and valuable building block in various chemical syntheses.
Preparation Methods
The synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane typically involves a cyclization reaction under basic conditions with p-toluenesulfonamide. The process begins with tribromo-pentaerythritol, which undergoes a cyclization reaction with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is then removed through a deprotection step involving sonication with magnesium turnings in methanol . This method yields the desired compound with a stable and soluble product .
Chemical Reactions Analysis
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include potassium hydroxide, ethanol, and oxalic acid . The major products formed from these reactions include oxalate salts and other derivatives that are useful in further chemical syntheses .
Scientific Research Applications
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane is used as an intermediate in pharmaceutical and chemical synthesis. It is also employed in medicinal chemistry as a structural surrogate for morpholine in drug-like molecules . The compound’s unique spirocyclic structure makes it a valuable building block for developing new drug candidates and other biologically active molecules .
Mechanism of Action
The mechanism of action of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into various biological receptors, potentially modulating their activity. This interaction can lead to therapeutic effects, making it a promising candidate for drug development .
Comparison with Similar Compounds
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane can be compared with other similar compounds such as 2-oxa-6-azaspiro[3.3]heptane and 2,6-dioxaspiro[3.3]heptane . While these compounds share a similar spirocyclic structure, this compound is unique due to the presence of the tosyl group, which enhances its stability and solubility . This makes it a more versatile and valuable compound in various chemical and pharmaceutical applications .
Biological Activity
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H15NO5S, with a molecular weight of 297.33 g/mol. The compound features a spirocyclic structure that contributes to its rigidity and specificity in biological interactions. The presence of a tosyl group enhances its reactivity and solubility, making it valuable for various synthetic applications in pharmaceuticals.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated that certain analogs were effective against various bacterial strains, suggesting their potential as therapeutic agents in treating infections.
Enzyme Interaction Studies
The compound has been shown to interact with specific biological targets, including enzymes and receptors. Interaction studies have highlighted its potential as a substrate for various enzymes, indicating its relevance in drug discovery. For instance, it may inhibit certain protein interactions relevant to cancer therapy and other disease models .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Spirocyclic Framework : Initial steps involve the construction of the spirocyclic structure through cyclization reactions.
- Tosylation : The introduction of the tosyl group enhances the compound's reactivity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Recent advancements have focused on optimizing these synthesis routes to improve yields and reduce environmental impact .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The study reported that this compound demonstrated promising results in inhibiting epidermal growth factor receptor (EGFR) activity, which is crucial in many cancer therapies .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.
Compound Name | Structure | Notable Properties |
---|---|---|
2-Oxa-6-azaspiro[3.3]heptane | Structure | Precursor for various derivatives |
Benzylated Derivatives | Structure | Enhanced solubility and reactivity |
4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)benzoic acid | Structure | Potential inhibitors in therapeutic contexts |
Properties
IUPAC Name |
6-(4-methylphenyl)sulfonyl-2-oxa-6-azaspiro[3.3]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-10-2-4-11(5-3-10)17(14,15)13-6-12(7-13)8-16-9-12/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSLPPSXVDZQHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632854 | |
Record name | 6-(4-Methylbenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13573-28-9 | |
Record name | 6-(4-Methylbenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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